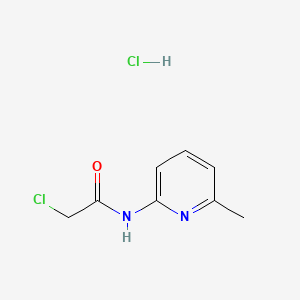
2-chloro-N-(6-methylpyridin-2-yl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(6-methylpyridin-2-yl)acetamide hydrochloride is an organic compound with the molecular formula C8H10Cl2N2O and a molecular weight of 221.1 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(6-methylpyridin-2-yl)acetamide hydrochloride typically involves the reaction of 2-chloro-6-methylpyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(6-methylpyridin-2-yl)acetamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted acetamides depending on the nucleophile used.
Oxidation and Reduction: Products include N-oxides or amines, respectively.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(6-methylpyridin-2-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or signal transduction . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(5-chloro-6-methylpyridin-2-yl)acetamide hydrochloride
- 2-chloro-N-(2-hydroxypyridin-3-yl)acetamide
- 2-Bromo-6-methylpyridine
Uniqueness
2-chloro-N-(6-methylpyridin-2-yl)acetamide hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
2-chloro-N-(6-methylpyridin-2-yl)acetamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structural characteristics, and relevant case studies.
Molecular Structure
- Molecular Formula : C9H10ClN1O1
- Molecular Weight : Approximately 184.62 g/mol
- Functional Groups : Contains a chloro group and an acetamide moiety, which are critical for its biological interactions.
Synthesis
The synthesis of this compound typically involves nucleophilic substitution reactions due to the presence of the chloro substituent. It can also undergo hydrolysis, leading to the formation of 6-methylpyridin-2-amine and acetic acid.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. Its effectiveness has been evaluated against various bacterial strains, with minimum inhibitory concentration (MIC) values reported in comparative studies:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| E. coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| C. albicans | 0.0048 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The compound's anticancer properties have also been explored, particularly in relation to its ability to inhibit specific enzymes involved in cancer cell proliferation. Preliminary studies indicate that it may interact with molecular targets associated with tumor growth, although further research is needed to elucidate the exact mechanisms involved .
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : The chloro group and acetamide moiety allow binding to enzymes or receptors, potentially inhibiting their activity.
- Interaction with Biological Pathways : It may affect metabolic pathways by interacting with specific enzymes involved in cellular processes, indicating therapeutic potential .
Study on Antimicrobial Efficacy
A study conducted on synthesized monomeric alkaloids demonstrated that derivatives similar to this compound showed moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria. The findings highlighted its potential application in treating infections caused by resistant bacterial strains .
Investigation of Anticancer Potential
In another investigation focusing on cancer treatment, compounds structurally related to this compound were tested for their efficacy against various cancer cell lines. Results indicated significant cytotoxic effects at specific concentrations, warranting further exploration into their use as anticancer agents .
Properties
Molecular Formula |
C8H10Cl2N2O |
|---|---|
Molecular Weight |
221.08 g/mol |
IUPAC Name |
2-chloro-N-(6-methylpyridin-2-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C8H9ClN2O.ClH/c1-6-3-2-4-7(10-6)11-8(12)5-9;/h2-4H,5H2,1H3,(H,10,11,12);1H |
InChI Key |
UAJADSMMDBUQSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















